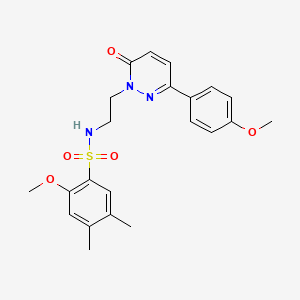![molecular formula C16H13N3O5S2 B2893879 Methyl 3-({[(phenylsulfonyl)amino]carbonyl}amino)thieno[2,3-b]pyridine-2-carboxylate CAS No. 866009-10-1](/img/structure/B2893879.png)
Methyl 3-({[(phenylsulfonyl)amino]carbonyl}amino)thieno[2,3-b]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-({[(phenylsulfonyl)amino]carbonyl}amino)thieno[2,3-b]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 866009-10-1 . It has a molecular weight of 392.44 . The IUPAC name for this compound is methyl 3- (3- (phenylsulfonyl)ureido)-1H-1lambda3-thieno [2,3-b]pyridine-2-carboxylate .
Synthesis Analysis
The synthesis of this compound involves a palladium-catalyzed C-N Buchwald-Hartwig coupling of methyl 3-aminothieno [3,2- b ]pyridine-2-carboxylate with different bromonitrobenzenes, followed by reduction of the nitro groups of the coupling products to the corresponding amino compounds .Molecular Structure Analysis
The InChI code for this compound is 1S/C16H14N3O5S2/c1-24-15 (20)13-12 (11-8-5-9-17-14 (11)25-13)18-16 (21)19-26 (22,23)10-6-3-2-4-7-10/h2-9,25H,1H3, (H2,18,19,21) .Chemical Reactions Analysis
Thieno[2,3-b]pyridine derivatives, such as this compound, are an important class of heterocyclic compounds due to their pharmacological and biological utility . They have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators .Physical And Chemical Properties Analysis
This compound is stored at a temperature of 28 C .Applications De Recherche Scientifique
Synthetic Chemistry Approaches
One of the primary research applications involves synthetic chemistry, where this compound or related structures are synthesized for further chemical and biological investigations. For example, a novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids showcased the synthetic versatility of thieno[2,3-b]pyridine derivatives (Santilli, Kim, & Wanser, 1971). Additionally, the utilization of potassium carbonate for synthesizing 2-(organylsulfonyl)thieno[2,3-b]pyridine derivatives highlighted a method to obtain these products with good yield, emphasizing the chemical utility of the core thieno[2,3-b]pyridine structure (Kalugin & Shestopalov, 2019).
Biological and Pharmacological Studies
In the realm of biological and pharmacological research, derivatives of Methyl 3-({[(phenylsulfonyl)amino]carbonyl}amino)thieno[2,3-b]pyridine-2-carboxylate have been synthesized and evaluated for their tumor cell growth inhibition properties. For instance, the synthesis and evaluation of tumor cell growth inhibition by methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates on various human tumor cell lines demonstrated significant biological activity, suggesting potential therapeutic applications (Queiroz et al., 2011). Moreover, fluorescence studies on potential antitumor 6-(hetero)arylthieno(3,2-b)pyridine derivatives in solution and nanoliposomes investigated their photophysical properties, contributing to the understanding of their mechanism of action and potential as drug delivery vehicles (Carvalho et al., 2013).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-(benzenesulfonylcarbamoylamino)thieno[2,3-b]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S2/c1-24-15(20)13-12(11-8-5-9-17-14(11)25-13)18-16(21)19-26(22,23)10-6-3-2-4-7-10/h2-9H,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICDYUVPDXBRCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)N=CC=C2)NC(=O)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-({[(phenylsulfonyl)amino]carbonyl}amino)thieno[2,3-b]pyridine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-5-amine](/img/structure/B2893796.png)


![2-(Aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid;hydrochloride](/img/structure/B2893800.png)



![2-Chloro-1-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B2893804.png)
![1-(3-chlorophenyl)-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea](/img/structure/B2893808.png)
![N-[2-(4-chlorophenyl)ethyl]-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2893809.png)

![1-[3-(4-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine](/img/structure/B2893813.png)
![Ethyl 2-cinnamamidobenzo[d]thiazole-6-carboxylate](/img/structure/B2893818.png)
